molecular formula C9H10O2 B1245166 3-(4-Hydroxyphenyl)propanal CAS No. 20238-83-9

3-(4-Hydroxyphenyl)propanal

Cat. No. B1245166
CAS RN: 20238-83-9
M. Wt: 150.17 g/mol
InChI Key: REEQXZCFSBLNDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-(4-Hydroxyphenyl)propanal involves multiple steps including aldol condensation, Mannich type reactions, and the utilization of catalysts for specific transformations. A study demonstrated the synthesis of a related compound through the Mannich type reaction using 1-hexyltriazolium methanesulfonate ionic liquid as a catalyst, providing insights into functional and structural elucidation through analytical techniques (Rajamani et al., 2020).

Molecular Structure Analysis

Molecular structure analysis involves understanding the geometrical framework of compounds. Density functional theory (DFT) has been extensively used to investigate the geometrical entities, electronic properties, and chemical reactivity. For instance, the molecular structure and electronic properties of (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one were studied, providing detailed insights into bond lengths, angles, and electronic parameters, contributing to the comprehension of its chemical behavior (Adole et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving 3-(4-Hydroxyphenyl)propanal derivatives can lead to a variety of products depending on the reaction conditions and reactants involved. For example, the oxygenative and dehydrogenative [3 + 3] benzannulation reactions of α,β-unsaturated aldehydes and γ-phosphonyl crotonates mediated by air highlighted the regioselective synthesis of 4-hydroxybiaryl-2-carboxylates, showcasing the compound's versatility in synthetic organic chemistry (Joshi et al., 2016).

Scientific Research Applications

Application in Analytical Chemistry

  • Field : Analytical Chemistry
  • Summary : 3-(4-Hydroxyphenyl)propanal is used in the identification and quantification of native and oxifunctionalized monolignols using direct infusion electrospray ionization tandem mass spectrometry (DI-ESI-MS/MS) .
  • Methods : The method involves the use of DI-ESI-MS/MS for the high-throughput analysis of monolignols and their functionalization .
  • Results : The study demonstrated the potential of overcoming quantification difficulties using DI-ESI-MS .

Application in Pharmaceutical and Cosmetic Industries

  • Field : Pharmaceutical and Cosmetic Industries
  • Summary : Oxifunctionalized monolignols, such as 3-(4-Hydroxyphenyl)propanal, serve as alternative intermediates for a sustainable green industry .
  • Methods : The method involves the introduction of functional groups through selective hydroxylation .
  • Results : The oxifunctionalized propyl chain is attractive as an intermediate in industries such as pharmaceuticals and bio-based benzoxazine production .

Application in Antimicrobial Research

  • Field : Antimicrobial Research
  • Summary : 3-(4-Hydroxyphenyl)propanal derivatives have been synthesized and tested for antimicrobial activity against multidrug-resistant bacterial and fungal pathogens .
  • Methods : The method involves the synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions .
  • Results : The resultant novel 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .

Application in Oxidation of Natural Phenolic Compounds

  • Field : Biochemistry
  • Summary : 3-(4-Hydroxyphenyl)propanal can be used in the oxidation of natural phenolic compounds to enhance their antioxidant properties .
  • Methods : The method involves the use of 4HPA3Hs, a versatile class of phenol hydroxylases, capable of specifically hydroxylating phenolic-structure analogs to produce catechols .
  • Results : The resultant catechols exhibit enhanced antioxidant properties .

Application in Synthesis of Centrolobine

  • Field : Organic Chemistry
  • Summary : 3-(4-Hydroxyphenyl)propanal is used in the synthesis of (−)-centrolobine .
  • Methods : The method involves the use of 3-(4-Hydroxyphenyl)propanal as a starting material in the synthesis process .
  • Results : The resultant compound, (−)-centrolobine, is obtained .

properties

IUPAC Name

3-(4-hydroxyphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-7,11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEQXZCFSBLNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474676
Record name 3-(4-hydroxyphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Hydroxyphenyl)propanal

CAS RN

20238-83-9
Record name 3-(4-hydroxyphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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